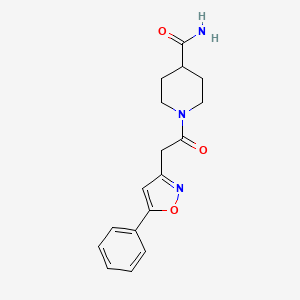

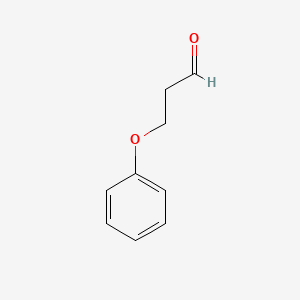

![molecular formula C17H13ClN2O5S B2668203 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate CAS No. 147932-64-7](/img/structure/B2668203.png)

4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate” is a chemical compound with the molecular formula C17H12N2OS . It is a derivative of thiazolo- and oxazolo- [3,2-a]quinolinium systems . These types of compounds are known for their high biological activity .

Synthesis Analysis

The synthesis of thiazolo [3,2- a ]quinolinium systems and their derivatives, such as “4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate”, can be divided into two groups directed at the formation of the quinoline or the thiazole ring . Methods involving the annelation of the thiazole fragment are often used in practice . The initial reagents are the various S derivatives of quinoline obtained during the alkylation of 2-quinolinethione (2-mercaptoquinoline) .Molecular Structure Analysis

The molecular structure of “4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate” is based on the thiazolo [3,2- a ]quinolinium system . It is a complex structure that includes a quinoline ring and a thiazole ring .Chemical Reactions Analysis

The chemical reactions involving “4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate” are likely to be complex due to the presence of both quinoline and thiazole rings . The synthesis process involves the formation of the C (1)–N (10) bond at the concluding stage of construction of the ring .Aplicaciones Científicas De Investigación

Pharmacological Applications

Adenosine Receptor Antagonists and Potential Antidepressants : A novel class of compounds, including analogs to 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate, has been prepared, displaying potent antagonism to adenosine A1 and A2 receptors. This activity suggests their potential as rapid-onset antidepressants. These compounds have shown optimal activity in behavioral despair models in rats, indicating therapeutic potential as novel antidepressant agents (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).

Antimicrobial Agents : Certain derivatives, related to the chemical structure of interest, have been synthesized and evaluated for antimicrobial and antifungal activity. Some compounds have shown potent antibacterial activity, comparable to standard treatments like tetracycline (Badran, Abouzid, & Hussein, 2003).

Chemical Synthesis and Reactivity

Synthesis of Mesoionic Compounds : Research into the synthesis of mesoionic triazolo[4,3-a]quinoxalines, related to the core structure of interest, highlights the reactivity of certain quinoxaline derivatives with phenyl isothiocyanate under specific conditions. These studies contribute to the broader understanding of the chemical synthesis of complex quinoxaline derivatives (Kurasawa, Kawano, Katoh, Takada, Kim, & Okamoto, 1992).

Isomerization Studies : Investigations into the isomerization of thiazolo[4,5-b]quinoxalines in the presence of acids have provided insights into the chemical behavior of quinoxalinium cations and their derivatives. This research is crucial for understanding the structural transformations these compounds can undergo under acidic conditions (Charushin, Baklykov, Chupakhin, & Drozd, 1985).

Direcciones Futuras

The future directions for the study and application of “4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate” and related compounds could include further exploration of their synthesis methods, chemical properties, and biological activity . Their potential use in the production of polymethine dyes and as spectral sensitizers of silver halide emulsions could also be explored .

Propiedades

IUPAC Name |

4-methyl-2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one;perchloric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS.ClHO4/c1-11-17-19(14-10-6-5-9-13(14)18-11)16(20)15(21-17)12-7-3-2-4-8-12;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGJBVQHLMOKHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N3C1=S=C(C3=O)C4=CC=CC=C4.OCl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2668126.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2668127.png)

![1-(4-Fluorophenyl)-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2668129.png)

![1-[5-acetyl-3-(4-chlorophenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2668137.png)

![N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2668138.png)

![N-(2,5-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2668142.png)